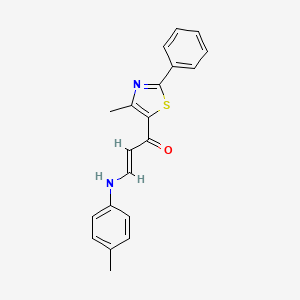

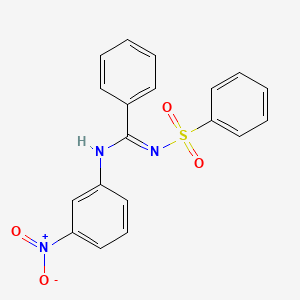

![molecular formula C16H14N2O4S2 B2945350 Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1798036-02-8](/img/structure/B2945350.png)

Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzothiazole, which is a heterocyclic compound that has been of interest due to its potential biological activities . It has been synthesized as part of efforts to discover novel anti-Parkinsonian agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide information about the structure of the molecule .

科学的研究の応用

Antimicrobial Activity

These compounds have shown pharmaceutical and biological activities that include antimicrobial effects .

Antiretroviral Therapy

Some derivatives are used in antiretroviral therapy to treat viral infections such as HIV .

Antifungal Applications

Benzo[d]thiazol-2-yl derivatives like abafungin have antifungal properties .

Antidiabetic Effects

These compounds have been associated with antidiabetic activities .

Anti-inflammatory Properties

They also exhibit anti-inflammatory effects which can be beneficial in various inflammatory conditions .

Neurodegenerative Diseases

Derivatives of benzo[d]thiazol-2-yl have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s .

Cardiovascular Health

They have been studied for their antihypertensive and antioxidant properties, which are important for cardiovascular health .

作用機序

Target of Action

The primary target of Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is the adenosine A2A receptor . This receptor plays a crucial role in the regulation of dopamine and glutamate release in the brain, making it a potential target for the treatment of Parkinson’s disease .

Mode of Action

The compound interacts with the adenosine A2A receptor, exhibiting very good binding interactions . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of dopamine and glutamate .

Biochemical Pathways

The compound’s action on the adenosine A2A receptor can affect the nigrostriatal dopaminergic system, which is involved in the breakdown of catecholamines (dopamine, norepinephrine, and epinephrine) . This process produces free radicals as by-products, which are neutralized by endogenous antioxidants such as glutathione (GSH) and antioxidant enzymes . Disturbances in these processes can increase the number of free radicals, causing a state of oxidative stress .

Pharmacokinetics

It is known that none of the synthesized compounds violated lipinski’s rule, suggesting that they have suitable drug-like properties for the treatment of parkinson’s disease . Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

The compound has been found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity . It also appears to have neuroprotective properties, as indicated by biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .

Safety and Hazards

将来の方向性

Benzothiazole derivatives have shown promise in the treatment of various diseases, including Parkinson’s disease and cancer . Future research could focus on further optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and conducting clinical trials to evaluate their efficacy and safety in humans.

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c19-16(15-17-13-5-1-2-6-14(13)23-15)18-8-12(9-18)24(20,21)10-11-4-3-7-22-11/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECRRSCPNRFRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2945267.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945268.png)

![2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B2945270.png)

![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)

![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)